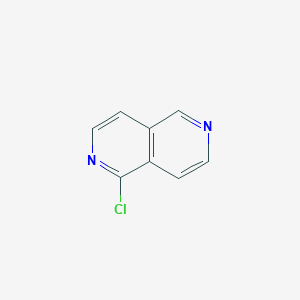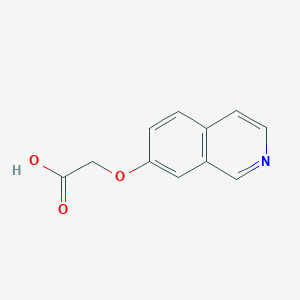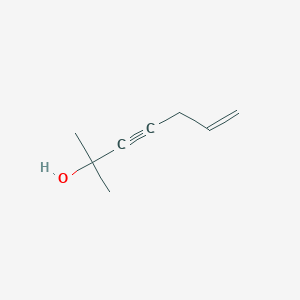
2-Methyl-6-hepten-3-yn-2-ol
Vue d'ensemble
Description
“2-Methyl-6-hepten-3-yn-2-ol” is an organic compound with the molecular formula C8H12O . It is a liquid substance .
Molecular Structure Analysis
The molecule contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The boiling point of “2-Methyl-6-hepten-3-yn-2-ol” is 68 °C (at a pressure of 13 Torr), and its density is 0.880 g/mL at 25 °C .Applications De Recherche Scientifique
Biotransformation Products
Schwab et al. (1991) explored the controlled conversion of 2-methyl-2-hepten-6-one by Botrytis cinerea, resulting in various biotransformation products, including (S)-(+)-2-methyl-2-hepten-6-ol (sulcatol) and dihydro-3-hydroxy-5-methyl-5-(2'-methyl-pent-2-en-5'-yl)-2(3H)-furanones (Schwab, Bernreuther, Puapoomchareon, Mori, & Schreier, 1991).
Synthesis of Pyridine Bases
Vereshchagin and Kotlyarevskii (1960) demonstrated that catalytic condensation of 3-methyl-6-hepten-4-yn-3-ol with ammonia leads to the formation of various pyridine bases, showcasing its application in chemical synthesis (Vereshchagin & Kotlyarevskii, 1960).
Role in Alarm Pheromone
Duffield, Brand, and Blum (1977) identified 6-methyl-5-hepten-2-one as a major component in the mandibular gland secretions of certain Formica species, functioning as an alarm pheromone (Duffield, Brand, & Blum, 1977).
Peroxyl-Radical-Scavenging Activity
Stobiecka et al. (2016) explored the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, contributing to the understanding of antioxidant properties in these compounds (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
Atmospheric Chemistry
Smith et al. (1996) investigated the gas-phase reactions of 6-methyl-5-hepten-2-one with OH and NO3 radicals and O3, providing insights into atmospheric chemical processes (Smith, Rigler, Kwok, & Atkinson, 1996).
Detection of Biogenic Alcohols
Demarcke et al. (2010) studied the detection of common biogenic unsaturated alcohols, including 6-methyl-5-hepten-2-ol, using proton transfer reaction-mass spectrometry, highlighting its significance in environmental monitoring (Demarcke, Amelynck, Schoon, Dhooghe, Rimetz-Planchon, Langenhove, & Dewulf, 2010).
Propriétés
IUPAC Name |
2-methylhept-6-en-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGNFUSKHCDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481404 | |
| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-hepten-3-yn-2-ol | |
CAS RN |
27068-29-7 | |
| Record name | 2-Methyl-6-hepten-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


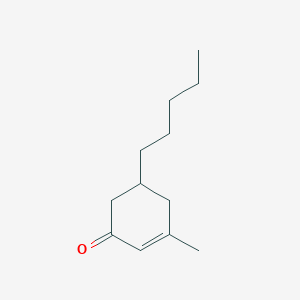
phosphane](/img/structure/B1601259.png)
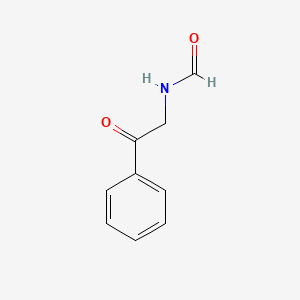
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
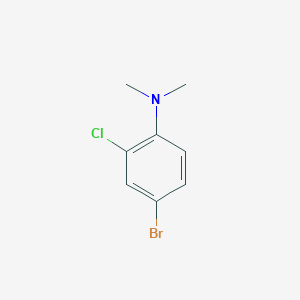
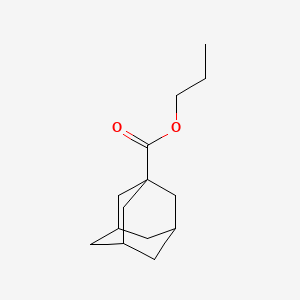
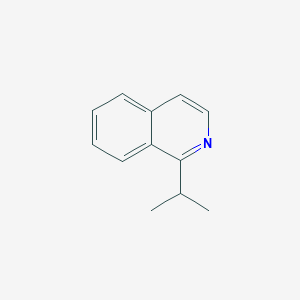
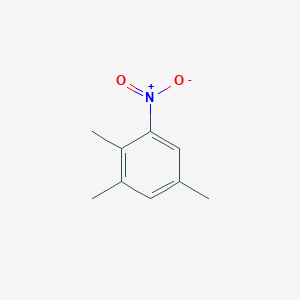
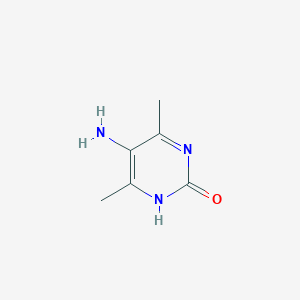
![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)
